3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile, also known as CPAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAN is a nitrile-based molecule that contains a chlorophenyl group and a phenylsulfonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with ROS. 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to react with hydrogen peroxide and other ROS to form fluorescent products that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a low toxicity profile and is not known to have any significant adverse effects on human health. However, its long-term effects on human health are not fully understood, and further studies are needed to determine its safety profile.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments, including its high stability, low toxicity, and ability to detect ROS in living cells. However, 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has some limitations, including its limited solubility in water and its potential to interfere with other cellular processes.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile, including the development of new synthesis methods to improve yields and purity, the investigation of its mechanism of action, and the development of new applications for 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile in scientific research. Additionally, further studies are needed to determine the safety profile of 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile and its potential applications in drug discovery and material science.
Scientific Research Applications
3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(2-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has also been used as a building block for the synthesis of other compounds with potential applications in drug discovery and material science.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXOLNKSXABHG-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Cl)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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